Cas no 401567-08-6 (2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole)

2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole, 2-chloro-1-methyl-5-(trifluoromethyl)-
- 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole
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- Inchi: 1S/C9H6ClF3N2/c1-15-7-3-2-5(9(11,12)13)4-6(7)14-8(15)10/h2-4H,1H3
- InChI Key: VJXGWGPOZIZDED-UHFFFAOYSA-N
- SMILES: C1(Cl)N(C)C2=CC=C(C(F)(F)F)C=C2N=1
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251496-10.0g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 10.0g |
$2980.0 | 2023-03-01 | ||
Enamine | EN300-251496-5.0g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 5.0g |
$2369.0 | 2023-03-01 | ||
1PlusChem | 1P02935J-250mg |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 250mg |
$552.00 | 2024-05-03 | |
1PlusChem | 1P02935J-10g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 10g |
$4312.00 | 2024-05-03 | |
1PlusChem | 1P02935J-500mg |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 500mg |
$834.00 | 2024-05-03 | |
1PlusChem | 1P02935J-2.5g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 2.5g |
$2000.00 | 2024-05-03 | |
Enamine | EN300-251496-0.25g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 0.25g |
$396.0 | 2023-09-15 | |
Enamine | EN300-251496-1g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 1g |
$800.0 | 2023-09-15 | |
Enamine | EN300-251496-10g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 10g |
$3438.0 | 2023-09-15 | |
Enamine | EN300-251496-5g |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole |
401567-08-6 | 95% | 5g |
$2318.0 | 2023-09-15 |
2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole Related Literature
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole
Comprehensive Overview of 2-Chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole (CAS No. 401567-08-6)
2-Chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole (CAS No. 401567-08-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique benzodiazole core and trifluoromethyl substitution, is widely studied for its potential applications in drug discovery and material science. Its molecular structure combines a chloro group and a methyl group, enhancing its reactivity and versatility in synthetic chemistry.
The growing interest in 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole is driven by its role as a key intermediate in the development of novel bioactive molecules. Researchers are particularly intrigued by its potential in designing antimicrobial agents and enzyme inhibitors, which align with current trends in combating antibiotic resistance. The trifluoromethyl moiety, a hotspot in modern medicinal chemistry, contributes to improved metabolic stability and binding affinity, making this compound a valuable asset in high-throughput screening campaigns.
In the context of green chemistry and sustainable synthesis, CAS No. 401567-08-6 has been explored for its compatibility with eco-friendly catalytic systems. Recent publications highlight its utility in palladium-catalyzed cross-coupling reactions, a topic frequently searched in academic databases. The compound’s stability under diverse reaction conditions makes it a preferred choice for constructing complex heterocyclic scaffolds, a recurring theme in organic synthesis forums and AI-driven research tools.
From an industrial perspective, 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole is often discussed in patent literature for its applications in crop protection formulations. Its structural features align with the demand for low-toxicity agrochemicals, a trending topic in environmental science. Analytical methods such as HPLC and LC-MS are commonly employed to quantify this compound, addressing user queries about purity assessment and quality control protocols.
The compound’s spectral data (e.g., NMR and IR profiles) are frequently referenced in spectroscopic databases, catering to researchers investigating structure-activity relationships. Notably, its lipophilicity and electronic properties are subjects of computational chemistry studies, reflecting the integration of AI-powered molecular modeling in contemporary research. These aspects resonate with search trends focusing on cheminformatics and drug design algorithms.
In summary, 2-chloro-1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole (CAS No. 401567-08-6) exemplifies the intersection of synthetic utility and biological relevance. Its multifaceted applications—from pharmaceutical intermediates to material science—ensure its prominence in both academic and industrial settings. As research evolves, this compound is poised to remain a focal point in discussions about molecular innovation and sustainable chemistry.
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